![molecular formula C17H21N3O2 B7535607 N-(cyclohex-3-en-1-ylmethyl)-4-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7535607.png)
N-(cyclohex-3-en-1-ylmethyl)-4-(2-oxoimidazolidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohex-3-en-1-ylmethyl)-4-(2-oxoimidazolidin-1-yl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-4-(2-oxoimidazolidin-1-yl)benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. The compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects:
N-(cyclohex-3-en-1-ylmethyl)-4-(2-oxoimidazolidin-1-yl)benzamide has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. The compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, the compound has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(cyclohex-3-en-1-ylmethyl)-4-(2-oxoimidazolidin-1-yl)benzamide in lab experiments is its ability to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. This makes the compound a promising candidate for further research into the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound may have adverse effects on cells and tissues, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(cyclohex-3-en-1-ylmethyl)-4-(2-oxoimidazolidin-1-yl)benzamide. One area of research could focus on the development of new drugs based on this compound. Another area of research could focus on the mechanism of action of this compound, in order to better understand its potential therapeutic effects. Additionally, future research could focus on the toxicity of this compound, in order to determine its safety for use in humans. Overall, there is a great deal of potential for further research on N-(cyclohex-3-en-1-ylmethyl)-4-(2-oxoimidazolidin-1-yl)benzamide, and it will be interesting to see what new discoveries are made in the future.
Synthesemethoden
The synthesis method for N-(cyclohex-3-en-1-ylmethyl)-4-(2-oxoimidazolidin-1-yl)benzamide involves the reaction of 4-(2-oxoimidazolidin-1-yl)benzoic acid with cyclohex-3-en-1-ylmethanol in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The purity and yield of the product depend on the reaction conditions and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
N-(cyclohex-3-en-1-ylmethyl)-4-(2-oxoimidazolidin-1-yl)benzamide has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further research. The compound has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-4-(2-oxoimidazolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-16(19-12-13-4-2-1-3-5-13)14-6-8-15(9-7-14)20-11-10-18-17(20)22/h1-2,6-9,13H,3-5,10-12H2,(H,18,22)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXYEIRNQPYUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CNC(=O)C2=CC=C(C=C2)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohex-3-en-1-ylmethyl)-4-(2-oxoimidazolidin-1-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.